Perfluorotributylamine Perfluorotributylamine Perfluorotributylamine is an organofluorine compound that is tributylamine in which all the hydrogens have been replaced by fluorine atoms. It has a role as a member of greenhouse gas, a solvent and a blood substitute. It derives from a tributylamine.
Brand Name: Vulcanchem
CAS No.: 311-89-7
VCID: VC0110022
InChI: InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33
SMILES: C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Molecular Formula: C12F27N
Molecular Weight: 671.09 g/mol

Perfluorotributylamine

CAS No.: 311-89-7

Reference Standards

VCID: VC0110022

Molecular Formula: C12F27N

Molecular Weight: 671.09 g/mol

Perfluorotributylamine - 311-89-7

CAS No. 311-89-7
Product Name Perfluorotributylamine
Molecular Formula C12F27N
Molecular Weight 671.09 g/mol
IUPAC Name 1,1,2,2,3,3,4,4,4-nonafluoro-N,N-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)butan-1-amine
Standard InChI InChI=1S/C12F27N/c13-1(14,7(25,26)27)4(19,20)10(34,35)40(11(36,37)5(21,22)2(15,16)8(28,29)30)12(38,39)6(23,24)3(17,18)9(31,32)33
Standard InChIKey RVZRBWKZFJCCIB-UHFFFAOYSA-N
SMILES C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Canonical SMILES C(C(C(F)(F)F)(F)F)(C(N(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Boiling Point 178.0 °C
178 °C
Colorform Liquid
Density 1.884 @ 25 °C
Melting Point -50.0 °C
-50 °C
Physical Description Liquid
Description Perfluorotributylamine is an organofluorine compound that is tributylamine in which all the hydrogens have been replaced by fluorine atoms. It has a role as a member of greenhouse gas, a solvent and a blood substitute. It derives from a tributylamine.
Solubility Insoluble methanol, isopropyl alcohol
Solubility, g/100 ml @ 20 °C: in acetone 0.9; benzene: 0.3; carbon tetrachloride: 2.4; chloroform: 1.2; cyclohexane: 1.8; ethyl ether: 4.9; ethyl acetate: 2.2; heptane: 6.4; petroleum ether: 33.2; toluene: 0.4
Insoluble in wate
Synonyms Tri (n-butyl perfluoro); Tri(perfluorobutyl)amine; Tris(nonafluorobutyl)amine; Tris(perfluorobutyl)amine; EFL 174S; Eftop EF-L 174; FC 43; FC 47; Fluorinert 43; _x000B_Fluorinert FC 43; Fluorocarbon FC 43; Fluosol FC 43; Heptacosafluorotributylamine;_x000B_Medif
Vapor Pressure 0.55 mmHg
5.52X10-1 mm Hg @ 25 °C
PubChem Compound 9397
Last Modified Nov 11 2021
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